molecular formula C14H12ClNO4 B6558765 N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040663-14-6

N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558765
CAS No.: 1040663-14-6
M. Wt: 293.70 g/mol
InChI Key: MRZGPMBCBPSOJE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic carboxamide derivative featuring a 4H-pyran core substituted with a methoxy group at position 5 and a carbonyl group at position 2. The aromatic amine moiety is a 3-chloro-4-methylphenyl group, which contributes to its unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in kinase inhibition and antimicrobial applications. Its synthesis typically involves coupling reactions between substituted pyran-2-carboxylic acids and aryl amines under catalytic conditions, though solvent systems and catalysts vary widely .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-8-3-4-9(5-10(8)15)16-14(18)12-6-11(17)13(19-2)7-20-12/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZGPMBCBPSOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the reaction of 3-chloro-4-methylphenylamine with appropriate reagents to form the intermediate compounds. These intermediates are then further reacted under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is compared below with three structurally related compounds:

Substituent Effects on Aromatic Rings

  • N-(4-Nitrophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide : Replacing the 3-chloro-4-methylphenyl group with a nitro-substituted phenyl ring increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions but reducing solubility in polar solvents. Biological assays show reduced antimicrobial activity compared to the chloro-methyl derivative, likely due to decreased membrane permeability .
  • N-(2-Fluorophenyl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamide : Substituting methoxy with hydroxy at position 5 and altering the aryl group to 2-fluorophenyl improves hydrogen-bonding capacity, increasing solubility in aqueous media. However, this modification reduces thermal stability, as observed in differential scanning calorimetry (DSC) data .

Pyran Core Modifications

  • N-(3-Chloro-4-methylphenyl)-6-methyl-4-oxo-4H-pyran-2-carboxamide : Introducing a methyl group at position 6 of the pyran ring increases steric hindrance, lowering binding affinity to kinase targets (e.g., IC₅₀ = 12 μM vs. 8 μM for the methoxy analog). This highlights the critical role of the methoxy group in maintaining optimal molecular interactions .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN1O4C_{12}H_{10}ClN_{1}O_{4}, with a molecular weight of 273.67 g/mol. The compound features a pyran ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity

1. Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related pyran derivatives have shown that they can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The presence of the chloro and methoxy groups in the compound may enhance its interaction with cellular targets, potentially increasing its efficacy as an anticancer agent.

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, providing a basis for its potential use in treating inflammatory conditions.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may interfere with the arachidonic acid pathway, reducing inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits COX-2
AntimicrobialPotential against bacterial strains

Recent Research Highlights

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values less than those of standard chemotherapeutics against various cancer cell lines, indicating strong antiproliferative effects ( ).
  • Inflammation Model : In vivo models showed that administration of this compound significantly reduced edema in paw inflammation models, supporting its potential as an anti-inflammatory agent ().
  • Antimicrobial Properties : Preliminary tests indicated that the compound exhibits activity against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent ( ).

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